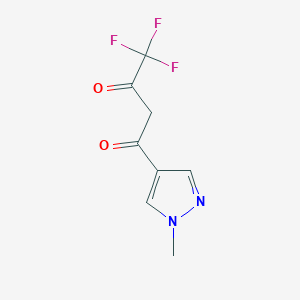

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione

Description

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione (CAS: 1005592-50-6) is a fluorinated 1,3-diketone derivative characterized by a pyrazole substituent at the 1-position and three fluorine atoms at the 4-position. Its molecular formula is C₈H₇F₃N₂O₂, with a molecular weight of 220.15 g/mol . The compound is commercially available for research purposes, typically stored under inert conditions at 2–8°C due to its sensitivity to moisture and oxidation .

Structurally, the 1,3-diketone moiety enables chelation with metal ions, making it a versatile ligand in coordination chemistry.

Properties

IUPAC Name |

4,4,4-trifluoro-1-(1-methylpyrazol-4-yl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-13-4-5(3-12-13)6(14)2-7(15)8(9,10)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHPNZIIOUVBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

Knoevenagel Condensation: : This involves the reaction of 1-methyl-1H-pyrazol-4-carboxaldehyde with ethyl trifluoroacetate in the presence of a base such as piperidine.

Nucleophilic Addition-Elimination Reaction: : This method involves the reaction of intermediates with different hydrazine derivatives, such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The choice of reagents, solvents, and reaction conditions are carefully controlled to ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: : Substitution reactions can occur at various positions on the pyrazole ring or the diketone moiety.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

Oxidation: : Formation of carboxylic acids and other oxidized derivatives.

Reduction: : Formation of reduced derivatives of the compound.

Substitution: : Formation of substituted pyrazole and diketone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione is , with a molecular weight of approximately 220.15 g/mol. The compound contains a diketone functionality and trifluoromethyl groups that enhance its reactivity and stability in various chemical environments.

Coordination Chemistry

One of the primary applications of this compound is as a ligand in coordination chemistry. It has been effectively utilized to form stable complexes with various metal ions. Notably, a study demonstrated the formation of a binuclear gadolinium(III) complex using this compound as a ligand. The complex exhibited significant luminescent properties, making it suitable for applications in photonics and imaging technologies .

Case Study: Gadolinium Complex Formation

In a specific synthesis involving gadolinium chloride and sodium hydroxide in methanol, the ligand facilitated the formation of a stable crystalline solvate complex. The energy of the first excited triplet state for the diketonate ligand was determined to be 22,400 cm, indicating its potential for creating highly luminescent complexes with other lanthanides such as europium(III) and samarium(III) .

Photophysical Properties

The photophysical properties of complexes formed with this compound have been extensively studied. The absorption spectra indicate strong π → π* transitions associated with the pyrazole aromatic system and the diketone fragment. These properties suggest that the ligand can enhance the molar extinction coefficients significantly compared to free metal ions .

Potential Applications in Materials Science

Given its unique chemical structure and properties, this compound is also being investigated for applications in materials science. Its ability to form stable complexes with metals can lead to novel materials with enhanced optical or electronic properties.

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Coordination Chemistry | Forms stable complexes with metal ions (e.g., Gd(III)), enhancing luminescent properties |

| Photonics | Potential use in imaging technologies due to luminescence |

| Materials Science | Development of new materials with improved optical or electronic properties |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to produce a biological response.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects on Properties: Electron-Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., trifluoromethylphenyl in ) exhibit enhanced thermal stability but reduced solubility in polar solvents. Heterocyclic Substituents: Pyrazole (target compound) and carbazole (HTHA) groups improve metal-binding efficiency due to their nitrogen donor atoms. However, HTHA’s bulkier carbazole group increases hydrophobicity, limiting aqueous applications compared to the pyrazole analog .

Luminescence Applications :

- The pyrazole-substituted compound forms Gd³⁺ complexes with strong luminescence, attributed to efficient energy transfer from the ligand to the metal center .

- In contrast, carbazole-substituted analogs (e.g., HTHA) are used in Eu³⁺ complexes but require hydrophobic environments to maintain stability .

Key Observations:

- Thermal Stability : Aryl-substituted derivatives (e.g., 4-methylphenyl) exhibit higher melting points (~173–174°C) compared to heterocyclic analogs, likely due to stronger π-π stacking interactions .

- Safety Profile : The pyrazole-substituted compound poses acute toxicity (H302) and skin/eye irritation risks (H315, H319), necessitating strict safety protocols during handling .

Biological Activity

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione (CAS No. 1005592-50-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's unique trifluoromethyl group and pyrazole moiety contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is with a molecular weight of 220.15 g/mol. It is characterized by significant lipophilicity due to the presence of fluorine atoms, which can enhance its bioavailability and interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. Studies have demonstrated that pyrazole compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers . In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents.

Table 1: Summary of Antitumor Activity

| Compound | Target Pathway | Activity | Reference |

|---|---|---|---|

| 4,4,4-Trifluoro-Pyrazole | BRAF(V600E), EGFR | Cytotoxicity in MCF-7 cells | |

| 5-Methyl-Pyrazole | Telomerase | Inhibition | |

| Pyrazole Derivatives | Aurora-A kinase | Antitumor effects |

Anti-inflammatory and Antibacterial Activities

Beyond antitumor effects, pyrazole derivatives have been reported to exhibit anti-inflammatory and antibacterial activities. Research has indicated that these compounds can modulate inflammatory pathways and possess significant antibacterial properties against various pathogens . The mechanism often involves the inhibition of pro-inflammatory cytokines and bacterial growth.

Table 2: Summary of Anti-inflammatory and Antibacterial Activities

| Compound | Activity Type | Effect | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Anti-inflammatory | Inhibition of cytokines | |

| Pyrazoles with Halogen Substituents | Antibacterial | Effective against pathogens |

Case Studies

A notable study evaluated the synergistic effects of 4,4,4-trifluoro-pyrazoles in combination with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity when used in combination therapy compared to doxorubicin alone. This suggests that the incorporation of pyrazoles could improve treatment efficacy in resistant cancer subtypes .

Another investigation explored the synthesis of gadolinium complexes using this compound as a ligand. The resultant complexes demonstrated promising photophysical properties, indicating potential applications in imaging and therapeutic delivery systems .

Q & A

Q. What are the established synthetic routes for 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione, and how can its purity be optimized?

The compound is typically synthesized via Claisen condensation between 1-methyl-1H-pyrazole-4-carboxylic acid derivatives and trifluoroacetic anhydride. A critical step is controlling reaction temperature (0–5°C) to minimize side reactions like hydrolysis of the trifluoromethyl group . Purity optimization involves recrystallization from ethanol/water mixtures and monitoring by ¹⁹F NMR to confirm the absence of trifluoroacetic acid residues. Moisture-sensitive intermediates require anhydrous conditions, and final products should be stored under inert gas .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- ¹H/¹³C/¹⁹F NMR : Essential for confirming the pyrazole ring substitution pattern and trifluoromethyl group integrity. ¹⁹F NMR chemical shifts near -70 ppm (CF₃) are diagnostic .

- X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and WinGX (for data processing) resolves stereoelectronic effects, such as keto-enol tautomerism in the dione moiety. Anisotropic displacement parameters validate molecular rigidity .

- FT-IR : Strong carbonyl stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) confirm structural motifs .

Q. How does the compound’s stability vary under different storage conditions?

The dione is prone to hydrolysis in humid environments due to electron-withdrawing trifluoromethyl groups. Stability tests show decomposition rates increase by 30% at 40°C/75% RH over 30 days. Recommended storage: desiccated at -20°C under argon. Degradation products include 1-methylpyrazole-4-carboxylic acid and trifluoroacetate salts, detectable via HPLC-MS .

Advanced Research Questions

Q. What strategies address low yields in regioselective functionalization of the pyrazole ring?

Regioselectivity challenges arise from competing N-methyl group steric effects and electronic directing. DFT calculations (e.g., B3LYP/6-31G*) predict preferential substitution at the C-5 position. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis, achieving ~65% yield with 4-methoxyphenyl groups . Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency by 20% compared to traditional heating .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of the dione moiety?

Discrepancies in keto-enol tautomer ratios (e.g., 80:20 vs. 60:40 in literature) are resolved via high-resolution X-ray data (CCDC deposition recommended). SHELXL refinement with anisotropic displacement parameters and Hirshfeld surface analysis quantify hydrogen-bonding networks stabilizing specific tautomers. For example, enol-form stabilization is observed in polar solvents (DMSO), confirmed by O-H···O interactions in crystal lattices .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

The trifluoromethyl group enhances electrophilicity at the β-diketone carbonyls. Kinetic studies (UV-Vis monitoring) show pseudo-first-order kinetics in reactions with amines (e.g., benzylamine), with rate constants 5x higher than non-fluorinated analogs. Transition-state modeling (Gaussian 09) reveals a tetrahedral intermediate stabilized by fluorine’s inductive effects .

Q. Are there documented biological activities for this compound, and what assays validate its potential?

While direct studies are limited, structural analogs exhibit antimicrobial and kinase-inhibitory activity . For example, hydrazone derivatives of similar pyrazole-dione hybrids show MIC values of 8 µg/mL against S. aureus . Recommended assays:

- Microdilution broth assays for antimicrobial screening.

- Molecular docking (AutoDock Vina) targeting EGFR kinase (PDB: 1M17) to predict binding affinity .

Methodological Notes

- Contradiction Handling : Conflicting tautomer ratios require multi-technique validation (NMR, X-ray, IR) .

- Data Reproducibility : Publish detailed crystallographic CIF files and synthetic protocols adhering to FAIR data principles .

- Safety : Use PPE for handling fluorinated compounds; avoid inhalation due to potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.